N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide
Description
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Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4O2/c1-29-19-10-6-5-9-18(19)20(14-7-3-2-4-8-14)27-21(22(29)30)28-23(31)26-17-12-15(24)11-16(25)13-17/h2-13,21H,1H3,(H2,26,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISVHWIFGAZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide is a complex organic compound with potential biological activities that warrant detailed exploration. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C25H19ClN4O2
Molecular Weight : 442.89696 g/mol
CAS Number : 1796921-95-3
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation signals like the PI3K/Akt pathway.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest its potential as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Studies have shown that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a possible role in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Activity
- Objective : To evaluate the anticancer effects of the compound on human breast cancer cells (MCF-7).
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 10 µM.
-
Antimicrobial Efficacy Study
- Objective : To assess the antimicrobial activity against clinical isolates.
- Methodology : Disk diffusion method was employed to test susceptibility.
- Results : The compound showed significant zones of inhibition against tested strains, particularly against Gram-positive bacteria.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with its cytotoxic effects on cancer cells.
Q & A
Q. How can impurities in large-scale synthesis be systematically identified and resolved?
- Methodological Answer : Use preparative HPLC to isolate impurities (>0.1% threshold) and characterize them via 2D NMR (HSQC, HMBC) . Adjust recrystallization solvents (e.g., switch ethanol to acetonitrile) or introduce scavenger resins during synthesis to trap reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
